(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide
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Overview
Description
(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide is a complex organic compound known for its unique structural features and significant applications in various fields of scientific research. This compound is characterized by the presence of a perfluorophenyl group, a prop-1-en-2-yl group, and a hexahydrobenzo[d][1,3,2]oxathiaphosphole ring system, making it a valuable reagent in stereospecific synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide involves several steps. One common method includes the reaction of a chiral phosphine with a perfluorophenyl thiol under controlled conditions to form the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and flow rates. This method enhances the efficiency and yield of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or phosphines.
Substitution: Nucleophilic substitution reactions can occur at the perfluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphines, depending on the type of reaction and the reagents used.
Scientific Research Applications
(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions include covalent bonding with active site residues and non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3aR,5S,7aR)-7a-Methyl-2-((perfluorophenyl)thio)-5-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide: This compound is an enantiomer of the target compound and shares similar structural features and reactivity.
(2S,3aR,5S,7aR)-7a-Methyl-2-((perfluorophenyl)thio)-5-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide: Another enantiomer with comparable applications in stereospecific synthesis.
Uniqueness
The uniqueness of (2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of chiral compounds and in the study of stereochemical effects in biological systems.
Properties
Molecular Formula |
C16H16F5OPS3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(3aR,6S,7aR)-3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole |
InChI |
InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23?/m0/s1 |
InChI Key |
YPYCUYPOHPPYAS-DWBMIXFYSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]2([C@@H](C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C |
Origin of Product |
United States |
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